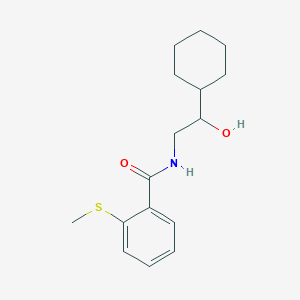

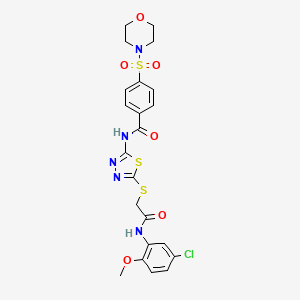

![molecular formula C14H14F2N4OS B2957108 3,4-二氟-N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]苯甲酰胺 CAS No. 2097923-98-1](/img/structure/B2957108.png)

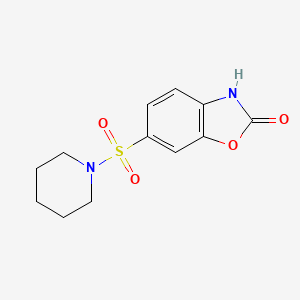

3,4-二氟-N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Compounds with a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various starting materials. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are believed to contribute to their low toxicity and in vivo stability .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse. For example, aromatic nucleophilic substitution reactions have been used to modify these compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on their exact structure. For instance, some derivatives have been found to have strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .科学研究应用

合成和化学性质

具有噻二唑和哌啶结构元素的化合物,类似于3,4-二氟-N-[1-(1,2,5-噻二唑-3-基)哌啶-4-基]苯甲酰胺,通过各种化学反应合成。例如,1-[4-(哌啶-1-基)苄叉亚胺]硫代氨基脲与肼酰氯的反应已被证明可提供1,3-噻唑衍生物,表明这些化合物在化学合成中的多功能性(Abdel‐Aziz等,2009)。此外,通过硫代酰胺的氧化二聚化制备3,5-二取代的1,2,4-噻二唑的方法说明了噻二唑衍生物在材料科学和药物研究中的反应性和潜在用途(Takikawa等,1985)。

生物活性

多项研究探讨了具有噻二唑和哌啶单元的化合物的抗菌和抗癌特性。例如,取代的2-氨基苯并噻唑衍生物已被评估其抗菌活性,证明了此类化合物开发新型抗菌剂的潜力(Anuse等,2019)。此外,已合成苯甲酰胺衍生物并测试其抗疲劳作用,表明这些化合物在解决与疲劳相关的疾病中的潜在应用(Wu等,2014)。

抗癌和抗利什曼原虫活性

对具有哌嗪基连接的苯甲酰胺取代基的新型5-(5-硝基呋喃-2-基)-1,3,4-噻二唑的研究显示出有希望的抗利什曼原虫活性,进一步强调了该化学空间内化合物的治疗潜力,用于治疗原生动物感染(Tahghighi等,2011)。另一项专注于合成新的2,5-二取代-1,3,4-噻二唑衍生物及其体内抗惊厥活性的研究表明,可以通过对噻二唑和哌啶基序的修饰来靶向多种生物活性(Harish等,2014)。

未来方向

Research into 1,3,4-thiadiazole derivatives is ongoing, and these compounds have potential for use in a variety of applications, including as antimicrobial agents . Future research will likely continue to explore the synthesis of new derivatives, their mechanisms of action, and their potential uses.

作用机制

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . This suggests that the compound may interact with multiple targets, depending on the specific context.

Mode of Action

The presence of the 1,3,4-thiadiazole ring in the compound’s structure suggests that it may interact strongly with biological targets due to its mesoionic nature . This interaction could lead to changes in the function or activity of the target, resulting in the compound’s observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that the compound affects multiple pathways

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, the compound may exert antimicrobial, antiviral, and anticancer effects . These effects could result from the compound’s interaction with its targets and subsequent changes in cellular processes.

属性

IUPAC Name |

3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4OS/c15-11-2-1-9(7-12(11)16)14(21)18-10-3-5-20(6-4-10)13-8-17-22-19-13/h1-2,7-8,10H,3-6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPBXOAUYJNVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

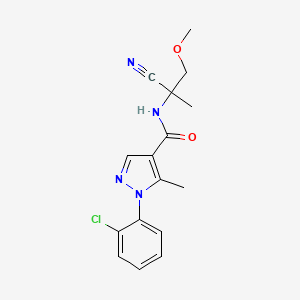

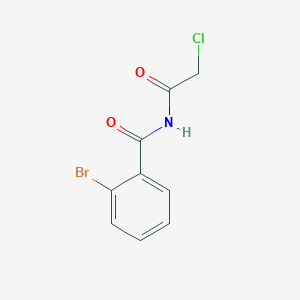

![3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2957029.png)

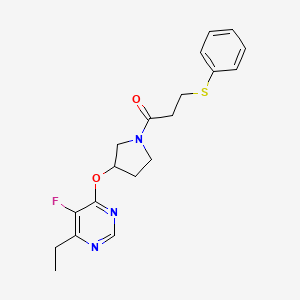

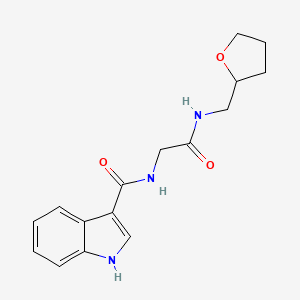

![[5-[[(1-Methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B2957031.png)

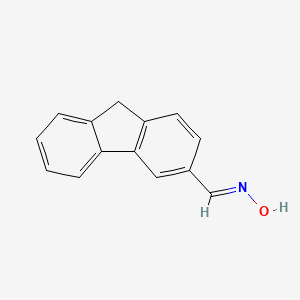

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)

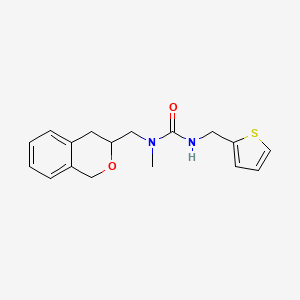

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2957046.png)